molecular formula C22H30N2O4S2 B11082355 N,N'-dicyclohexylnaphthalene-1,5-disulfonamide

N,N'-dicyclohexylnaphthalene-1,5-disulfonamide

Cat. No.: B11082355
M. Wt: 450.6 g/mol
InChI Key: LBRNFLVCBYJZTO-UHFFFAOYSA-N
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Description

N,N’-dicyclohexylnaphthalene-1,5-disulfonamide is a chemical compound known for its unique structural properties and applications in various fields of science and industry. This compound features a naphthalene core substituted with two cyclohexyl groups and two sulfonamide groups, making it a versatile molecule in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dicyclohexylnaphthalene-1,5-disulfonamide typically involves the reaction of naphthalene-1,5-disulfonyl chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of N,N’-dicyclohexylnaphthalene-1,5-disulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N’-dicyclohexylnaphthalene-1,5-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,5-disulfonic acid, while reduction could produce N,N’-dicyclohexylnaphthalene-1,5-diamine.

Scientific Research Applications

N,N’-dicyclohexylnaphthalene-1,5-disulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-dicyclohexylnaphthalene-1,5-disulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclohexyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-dicyclohexylnaphthalene-1,5-disulfonamide stands out due to its dual sulfonamide groups, which confer unique reactivity and stability. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C22H30N2O4S2

Molecular Weight

450.6 g/mol

IUPAC Name

1-N,5-N-dicyclohexylnaphthalene-1,5-disulfonamide

InChI

InChI=1S/C22H30N2O4S2/c25-29(26,23-17-9-3-1-4-10-17)21-15-7-14-20-19(21)13-8-16-22(20)30(27,28)24-18-11-5-2-6-12-18/h7-8,13-18,23-24H,1-6,9-12H2

InChI Key

LBRNFLVCBYJZTO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4CCCCC4

Origin of Product

United States

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